molecular formula C13H12BrN5O4 B3501890 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

Cat. No.: B3501890
M. Wt: 382.17 g/mol
InChI Key: ZQKJSULRTLWGEI-UHFFFAOYSA-N
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Description

4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The introduction of bromine, methyl, and nitro groups onto the pyrazole ring can be achieved through electrophilic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetylation: The acetylation of the pyrazole ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the coupling of the acetylated pyrazole with 4-aminobenzamide under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The acetyl group can be modified through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: 4-{[(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetyl]amino}benzamide.

    Substitution of Bromine: 4-{[(4-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide derivatives.

Scientific Research Applications

4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group suggests potential interactions with redox-sensitive biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide
  • 4-{[(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

Uniqueness

The uniqueness of 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of bromine, methyl, and nitro groups provides a distinct electronic and steric environment, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O4/c1-7-11(14)13(19(22)23)17-18(7)6-10(20)16-9-4-2-8(3-5-9)12(15)21/h2-5H,6H2,1H3,(H2,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJSULRTLWGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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